cis-1-Cbz-2-phenylpiperidin-4-ol
Description
Significance of Piperidine (B6355638) Scaffolds in Advanced Organic Synthesis
Piperidine derivatives are among the most vital synthetic fragments for the development of new drugs and play a substantial role in the pharmaceutical industry. nih.govnih.gov Their presence can be found in over twenty different classes of pharmaceuticals and a wide variety of alkaloids. nih.govnih.gov The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a critical objective in contemporary organic chemistry. nih.gov The versatility of the piperidine ring allows for its use as a foundational structure in the synthesis of a diverse range of organic compounds, including those with applications in agrochemicals and specialty chemicals. ijnrd.org
Role of Substituted Piperidinols as Key Synthetic Intermediates
Substituted piperidinols, which are piperidine rings bearing both a hydroxyl group and other substituents, are particularly important as key intermediates in organic synthesis. The hydroxyl group provides a reactive handle for further functionalization, allowing for the introduction of a wide array of other chemical moieties. This strategic placement of a hydroxyl group can influence the stereochemical outcome of subsequent reactions, making piperidinols crucial for the stereoselective synthesis of complex target molecules.
For instance, 4-hydroxypiperidine (B117109) derivatives are valuable precursors for a variety of transformations. youtube.com They can be used in the synthesis of 4-arylpiperidines through coupling reactions or can be converted to 4-piperidones, which are themselves versatile intermediates. youtube.com The presence of multiple substitution points on the piperidine ring allows for the creation of highly functionalized and structurally diverse molecules from a single piperidinol precursor. rsc.org This synthetic utility is exemplified by the use of chiral 2-substituted-6-methyl 2,3-dihydropyridinones as versatile intermediates for constructing a variety of chiral multi-substituted piperidine-based compounds. rsc.org
Specific Research Context and Relevance of cis-1-Cbz-2-phenylpiperidin-4-ol
This compound is a specific substituted piperidinol that has garnered attention within the research community. Its structure features a carboxybenzyl (Cbz) protecting group on the nitrogen, a phenyl group at the 2-position, and a hydroxyl group at the 4-position, with a cis stereochemical relationship between the substituents at positions 2 and 4. The Cbz group is a common protecting group for amines, which can be readily removed under specific conditions, allowing for further elaboration at the nitrogen atom.
The presence of the phenyl group and the hydroxyl group at defined stereochemical positions makes this compound a valuable chiral building block. It can be utilized in the synthesis of more complex molecules with potential biological activity. For example, substituted 4-hydroxypiperidines have been investigated as ligands for various receptors, including the nociceptin (B549756) receptor. nih.gov The specific stereochemistry of this compound can be crucial in determining the binding affinity and efficacy of the final target compounds.
Research into compounds like this compound is often driven by the need for novel scaffolds in drug discovery. The synthesis and reactions of such intermediates are explored to develop efficient routes to new classes of compounds that can be screened for a wide range of biological activities. researchgate.net The strategic combination of the piperidine core with specific substituents, as seen in this compound, provides a platform for the generation of diverse chemical libraries for high-throughput screening.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl (2S,4R)-4-hydroxy-2-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C19H21NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,17-18,21H,11-14H2/t17-,18+/m1/s1 |
InChI Key |
OIHXBDZIYJLAAD-MSOLQXFVSA-N |
Isomeric SMILES |
C1CN([C@@H](C[C@@H]1O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(C(CC1O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Analysis
Diastereomeric Purity Determination and Separation Techniques
The synthesis of 2-substituted piperidine (B6355638) derivatives often results in a mixture of diastereomers. Achieving high diastereomeric purity is a significant challenge, and various techniques are employed to separate these stereoisomers. High-performance liquid chromatography (HPLC) is a powerful tool for the separation of diastereomers. mdpi.com Normal-phase HPLC on silica (B1680970) gel can effectively separate diastereomeric mixtures. mdpi.com For instance, the separation of diastereomeric amides of racemic beilstein-journals.orgparacyclophane-12-carboxylic acid was achieved using HPLC on silica gel. mdpi.com
In the context of functionalized piperidines, methods have been developed to achieve high diastereomeric ratios, often exceeding 90:10, directly from the synthesis. researchgate.net When separation is necessary, techniques like fractional crystallization or column chromatography are commonly utilized. The efficiency of separation is highly dependent on the specific diastereomers and the solvent system used.
Structural Elucidation and Stereochemical Assignment
The definitive determination of the three-dimensional structure of cis-1-Cbz-2-phenylpiperidin-4-ol and its derivatives relies on a combination of spectroscopic methods and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spatial relationships through coupling constants. For piperidine derivatives, the chemical shifts and coupling constants of the ring protons are particularly informative for determining the relative stereochemistry of substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. uobasrah.edu.iq The chemical shifts of the carbon atoms in the piperidine ring are sensitive to the orientation of the substituents. For example, the ¹³C NMR spectra of the four diastereoisomeric 1,2,5-trimethyl-4-phenylpiperidines were interpreted in terms of their preferred chair conformations and the configurations of the methyl and phenyl substituents. rsc.org
Table 1: Representative NMR Data for Substituted Piperidine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-Phenylpyridine | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 | rsc.org |
| 3-Methyl-2-phenylpyridine | 8.56 (d, J = 3.6 Hz, 1H), 7.60 (d, J = 7.6 Hz, 1H), 7.58–7.52 (m, 2H), 7.51–7.45 (m, 2H), 7.44–7.38 (m, 1H), 7.20 (dd, J = 7.6, 4.8 Hz, 1H), 2.38 (s, 3H) | 158.6, 146.9, 140.5, 138.4, 130.7, 128.9, 128.1, 127.8, 122.0, 20.0 | rsc.org |
This table provides examples of NMR data for related pyridine (B92270) structures to illustrate the type of information obtained from these analyses.
For example, the X-ray crystal structure of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone revealed that the piperidine ring can adopt both chair and twisted boat conformations. researchgate.net The phenyl rings were found to be in an axial orientation. researchgate.net Such studies are crucial for unambiguously assigning the stereochemistry and understanding the conformational preferences of substituted piperidines. In another study, a combination of single-crystal X-ray crystallography and NMR spectroscopy was used to confirm the cis-selectivity of an allylation reaction on a functionalized piperidine. researchgate.net
Conformational Preferences and Dynamics of the Piperidine Ring
The piperidine ring is not planar and typically adopts a chair conformation to minimize steric strain. However, other conformations, such as the boat or twist-boat, are also possible and can be influenced by the nature and position of substituents.
The conformational preferences of the four diastereoisomeric 1,2,5-trimethyl-4-phenylpiperidines have been studied using NMR spectroscopy. rsc.org These studies indicated that all four isomers prefer a chair conformation. rsc.org The orientation of the substituents (axial or equatorial) is determined by the need to minimize steric interactions.
Influence of Substituents on Stereochemistry and Ring Conformation
The substituents on the piperidine ring play a crucial role in determining both the stereochemical outcome of reactions and the conformational equilibrium of the ring. The Cbz (carboxybenzyl) group on the nitrogen atom and the phenyl and hydroxyl groups on the carbon atoms of this compound all exert significant electronic and steric effects.
The Hammett and Lynch equations have been used to interpret the effects of substituents on the ¹H and ¹³C NMR chemical shifts of chroman-4-one derivatives, which share some structural similarities with the phenyl-substituted piperidine system. mdpi.com These studies show a good correlation for carbons para to the substituent group. mdpi.com The nature of the substituent on the nitrogen atom can also regulate the conformational flexibility of the piperidine ring. researchgate.net For instance, the N-2-nitrobenzene sulfonyl (2-Ns) group has been shown to be optimal for achieving high levels of diastereoselectivity in the synthesis of certain 2-allyl 3-fluoro-substituted piperidines. researchgate.net
Reaction Mechanisms and Mechanistic Studies
Elucidation of Key Synthetic Step Mechanisms (e.g., Hydrogenation, Cyclization)
The formation of cis-1-Cbz-2-phenylpiperidin-4-ol is often achieved through the stereoselective reduction of a precursor, typically a tetrahydropyridinone or the cyclization of an acyclic precursor.
One common and critical step is the catalytic hydrogenation of a precursor like 1-Cbz-2-phenyl-1,2,3,6-tetrahydropyridin-4-one. The mechanism of this reduction is fundamentally surface-based. The catalyst, often palladium on carbon (Pd/C), provides a surface onto which both the substrate and hydrogen gas adsorb. The stereochemical outcome is dictated by how the substrate orients itself on this catalytic surface. The bulky N-Cbz (benzyloxycarbonyl) group and the phenyl group at the C2 position play a crucial role in directing this orientation. organic-chemistry.org They sterically hinder one face of the molecule, forcing the substrate to adsorb onto the catalyst from the less hindered face. Hydrogen is then delivered from the catalyst surface to the double bond and the carbonyl group, resulting in the desired cis stereochemistry where the newly formed hydroxyl group at C4 and the existing phenyl group at C2 are on the same side of the piperidine (B6355638) ring.
Alternative synthetic routes involve intramolecular cyclization cascades. For instance, an acid-mediated 6-endo-trig cyclization of an enone can be employed. nih.gov In these mechanisms, an initially formed isomer may convert to a more thermodynamically stable product over time. For piperidinones, the cis-isomer is often the more stable configuration, and allowing the reaction to equilibrate can favor its formation. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides presents another advanced route, proceeding through a cyclic imidate intermediate. scispace.comnih.gov This intermediate is then chemoselectively reduced in situ. The stereoselectivity in this step is governed by the approach of the reducing agent to the transient ring structure, which again is influenced by the steric bulk of the substituents. scispace.comnih.gov
Role of Catalysis in Stereocontrol and Reaction Pathway
The choice of catalyst is paramount in controlling the stereoselectivity of the reduction and subsequent reaction pathways. Different catalysts exhibit different affinities and surface characteristics, profoundly influencing the transition state of the reaction.
In the hydrogenation of pyridines and their derivatives, transition metal catalysis is standard. nih.gov For the reduction of a Cbz-protected phenyltetrahydropyridinone, catalysts like Pd/C, Platinum(IV) oxide (PtO₂), and Raney Nickel are commonly used. The stereochemical outcome—the ratio of cis to trans isomers—is highly dependent on the catalyst selected. Dirhodium tetracarboxylate catalysts, for example, have shown remarkable ability to control stereoselectivity in C-H functionalization reactions on piperidine rings, demonstrating that the catalyst's ligand sphere can create a chiral environment that directs the reaction pathway. nih.gov While this is a different reaction, it highlights the principle that the catalyst structure is key to stereocontrol.
In gold-catalyzed cyclizations, the catalyst (e.g., PPh₃AuNTf₂) activates the alkyne for nucleophilic attack by the amide. scispace.comnih.gov The role of the catalyst here is to facilitate the formation of the key cyclic intermediate under mild conditions, which then undergoes a diastereoselective reduction. The high diastereoselectivity observed in these reactions, particularly at low temperatures, underscores the catalyst's role in creating a well-defined, ordered transition state that leads to the all-cis product. nih.gov
The following table summarizes the impact of different rhodium catalysts on the diastereomeric ratio (d.r.) and enantiomeric excess (ee) in the C-H functionalization of N-Boc-piperidine, illustrating the profound effect of catalyst choice on stereochemical outcomes.
| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| Rh₂(S-DOSP)₄ | 1:1 | - |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% |
| Rh₂(R-TCPTAD)₄ | 11:1 | 93% |
| Rh₂(R-TPPTTL)₄ | 27:1 | 69% |
| Data sourced from studies on N-Boc-piperidine functionalization, demonstrating the principle of catalyst-controlled stereoselectivity. nih.gov |
Transition State Analysis in Stereoselective Reactions
Understanding the transition state is key to explaining the observed stereoselectivity. For the hydrogenation of a 2-phenyl-substituted piperidinone precursor, the reaction proceeds through a pseudo-chair-like transition state. researchgate.net The large phenyl group at C2 preferentially occupies a pseudo-equatorial position to minimize steric strain (A-strain).
This conformational preference dictates the facial selectivity of the reduction. With the phenyl group in the equatorial position, the two faces of the carbonyl group at C4 are no longer equivalent. The hydride (from a reducing agent like NaBH₄ or from a catalyst surface) will preferentially attack from the axial direction to avoid steric clashing with the axial hydrogens at C3 and C5. This axial attack leads to the formation of an equatorial hydroxyl group. Since the phenyl group at C2 is also equatorial, the resulting product has a cis relationship between these two substituents.
Computational studies, such as Density Functional Theory (DFT) calculations, have been used to model the energies of different rotamers and transition states in substituted piperidines. acs.org These calculations confirm that transition states leading to the cis product are often lower in energy. The stability is derived from minimizing steric interactions between the bulky substituents and the piperidine ring, guiding the reaction through the lowest energy pathway to yield the thermodynamically favored cis-isomer.
Solvent and Additive Effects on Reaction Outcomes and Selectivity
The reaction environment, including the solvent and any additives, can significantly influence reaction rates and stereoselectivity. rsc.org Solvents can affect the solubility of the substrate, the activity of the catalyst, and the stability of the transition state through solvation effects.
In catalytic hydrogenations, polar protic solvents like methanol (B129727) or ethanol (B145695) are often used. They can stabilize charged intermediates and participate in the hydrogen transfer mechanism. However, the choice of solvent can alter the conformation of the substrate on the catalyst surface, thereby changing the diastereomeric ratio of the product. Studies have shown that even a change between different ether-based solvents like di-n-butyl ether (ⁿBu₂O) and isopropyl ether (iPr₂O) can impact both yield and enantioselectivity. acs.org
Additives, such as acids or bases, can also play a critical role. In some cyclization reactions to form piperidines, the addition of an acid like methanesulfonic acid (MsOH) is crucial. scispace.comnih.gov It can prevent the nitrogen atom of the substrate from coordinating with and deactivating the metal catalyst. scispace.comnih.gov In other cases, acids can protonate the carbonyl, activating it for reduction but potentially altering the transition state geometry and affecting the stereochemical outcome. nih.gov The interplay between the substrate, catalyst, solvent, and additives creates a complex system where small changes can lead to significant differences in the final product distribution. acs.org
The table below shows the effect of different solvents on the yield and enantioselectivity of a representative asymmetric oxidation reaction, highlighting the sensitivity of stereoselective processes to the solvent environment.
| Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| Toluene | 31 | 42 |
| ⁿBu₂O | 86 | 70 |
| MTBE | 85 | 93 |
| ⁱPr₂O | 91 | 95 |
| Data from a bisguanidinium-catalyzed asymmetric oxidation, illustrating the principle of solvent effects on stereoselectivity. acs.org |
Applications in Advanced Organic Synthesis
cis-1-Cbz-2-phenylpiperidin-4-ol as a Versatile Building Block in Complex Molecule Construction
The inherent structural features of this compound make it an attractive starting material for the synthesis of a wide array of complex molecules, particularly those with pharmaceutical relevance. The piperidine (B6355638) ring, a common motif in bioactive compounds, provides a robust scaffold that can be further elaborated. The cis-relationship between the phenyl group at C2 and the hydroxyl group at C4 introduces a specific stereochemical constraint that is crucial for the synthesis of stereochemically defined target molecules.
While direct examples of the use of this compound in the construction of complex molecules are not extensively documented in publicly available literature, the utility of the closely related 4-hydroxy-4-phenylpiperidine core is well-established. For instance, this core structure has been instrumental in the synthesis of potent sigma receptor ligands, which have shown promise as neuroprotective agents. nih.gov In one such study, the 4-hydroxy-4-phenylpiperidine moiety was incorporated into a cyclopropane (B1198618) derivative, highlighting the ability of this scaffold to be integrated into larger, more complex structures. nih.gov Furthermore, the 4-aminopiperidine (B84694) scaffold, which can be accessed from derivatives of this compound, is a key structural component in a number of bioactive compounds, including CCR5 antagonists developed as anti-HIV agents. nih.gov
Derivatization and Functionalization Strategies
The synthetic utility of this compound is significantly enhanced by the selective reactivity of its functional groups. Strategic manipulation of the hydroxyl group, the phenyl ring, and the Cbz protecting group allows for the introduction of diverse functionalities and the construction of a wide range of derivatives.
Chemical Transformations of the Hydroxyl Group
The secondary hydroxyl group at the C4 position is a prime site for a variety of chemical transformations. Its reactivity can be harnessed to introduce new functional groups or to create linkages for the assembly of more complex structures. Common transformations of hydroxyl groups are applicable here, including oxidation, etherification, esterification, and displacement reactions. nih.gov
Table 1: Potential Chemical Transformations of the Hydroxyl Group
| Transformation | Reagents and Conditions | Resulting Functional Group |
| Oxidation | Swern oxidation, Dess-Martin periodinane | Ketone |
| Etherification | Williamson ether synthesis (e.g., NaH, alkyl halide) | Ether |
| Esterification | Acyl chlorides, carboxylic acids (e.g., DCC, DMAP) | Ester |
| Azidation | Mitsunobu reaction (DPPA, DIAD) | Azide (B81097) |
These transformations pave the way for the introduction of a variety of substituents, thereby enabling the exploration of the structure-activity relationships of the resulting derivatives. For instance, oxidation of the hydroxyl group to a ketone provides an electrophilic center for nucleophilic additions, while conversion to an azide allows for the introduction of nitrogen-containing moieties via click chemistry or reduction to an amine.
Modifications at the Phenyl and Cbz Moieties
The phenyl ring and the Cbz protecting group offer additional opportunities for functionalization. The aromatic phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce substituents that can modulate the electronic properties and steric bulk of the molecule.
The Cbz group, a common protecting group for amines, can be selectively removed under various conditions, most commonly through catalytic hydrogenation. This deprotection unmasks the secondary amine of the piperidine ring, which can then be subjected to a wide range of reactions, including N-alkylation, N-acylation, and reductive amination. This allows for the introduction of a diverse array of substituents at the nitrogen atom, a key position for influencing the pharmacological properties of many piperidine-based compounds.
Preparation of Complex Polycyclic and Heterocyclic Systems
The rigid framework and multiple functional groups of this compound make it a suitable precursor for the synthesis of complex polycyclic and heterocyclic systems. The strategic placement of reactive sites allows for intramolecular reactions to form fused or bridged ring systems.
A notable example, although not starting from the Cbz-protected derivative, is the synthesis of a 4-phenylpiperidin-4-ol (B156043) substituted pyrazole (B372694). icm.edu.plresearchgate.net In this work, a Grignard reagent was utilized in combination with a pyrazole derivative to construct the heterocyclic system. icm.edu.plresearchgate.net This approach demonstrates the potential of the 4-phenylpiperidin-4-ol scaffold to be incorporated into various heterocyclic cores, which are prevalent in medicinal chemistry. icm.edu.pl The ability to form such fused systems is of significant interest for the development of novel therapeutic agents. rsc.org
Utility in the Synthesis of Scaffolds for Chemical Probe Development
Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The development of novel molecular scaffolds is crucial for the creation of effective and selective chemical probes. mdpi.com While there is no direct evidence in the reviewed literature of this compound being used for this specific purpose, its structural features make it a promising candidate for the synthesis of such scaffolds.
The derivatization potential of the hydroxyl group and the deprotected amine allows for the attachment of reporter groups (e.g., fluorophores, biotin) and reactive moieties (e.g., photoaffinity labels) necessary for probe functionality. The rigid piperidine core can serve as a central scaffold to orient these functional groups in a defined three-dimensional space, which is critical for specific interactions with biological targets. The development of chemical probes from piperidine-based scaffolds has been successful in other contexts, such as in the creation of inhibitors for the NLRP3 inflammasome. mdpi.com
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Conformation and Reactivity
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. It is particularly useful for determining the preferred conformations and predicting the reactivity of substituted piperidine (B6355638) rings.
DFT calculations typically involve geometry optimization to find the lowest energy conformations of a molecule. For cis-1-Cbz-2-phenylpiperidin-4-ol, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. However, the presence of bulky substituents—the N-Cbz group and the C2-phenyl group—can lead to various low-energy chair and boat-like conformations. The relative energies of these conformers can be calculated to determine their population at equilibrium. For instance, in related 2-substituted piperazines, the axial conformation has been found to be preferred in some cases. nih.gov A similar analysis for this compound would involve evaluating the energetic favorability of placing the C2-phenyl group in an axial versus an equatorial position. DFT calculations on N-methyl piperidine have successfully identified chair and twist conformers, demonstrating the utility of this method in mapping the conformational landscape of piperidine-containing structures. rsc.org
Furthermore, DFT can elucidate the influence of substituents on the electronic properties of the molecule. The carbamate (B1207046) (Cbz) group, being an electron-withdrawing group, can affect the electron density distribution around the piperidine ring and the nitrogen atom. This, in turn, influences the molecule's reactivity. Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's susceptibility to nucleophilic or electrophilic attack.
A summary of typical parameters obtained from DFT calculations on related piperidine systems is presented in the table below.
| Parameter | Description | Typical Application for this compound |
| Relative Energy (ΔE) | The difference in energy between various conformers. | Predicts the most stable chair or twist-boat conformations. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and stability of the molecule. |
| Mulliken Atomic Charges | The partial charge distribution on each atom in the molecule. | Identifies potential sites for electrophilic or nucleophilic attack. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Provides insight into intermolecular interactions and solubility. |
Molecular Modeling and Dynamics Simulations for Piperidine Systems
While DFT provides a static picture of molecular conformations, molecular modeling and dynamics (MD) simulations offer a dynamic view of the behavior of molecules over time. MD simulations are particularly valuable for exploring the conformational flexibility and intermolecular interactions of piperidine systems in different environments.
In an MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent, and the trajectories of all atoms would be calculated over a period of time by solving Newton's equations of motion. This allows for the observation of conformational changes, such as ring-flipping or rotation of substituents, as they occur on the picosecond to nanosecond timescale. rsc.org
These simulations can provide detailed information about the stability of different conformers and the energy barriers between them. For example, MD simulations can reveal the preferred orientation of the phenyl and Cbz groups and how these orientations fluctuate over time. They can also shed light on the role of the hydroxyl group at the C4 position in forming intramolecular or intermolecular hydrogen bonds, which can significantly influence the conformational preferences of the piperidine ring. Studies on other piperidine derivatives have shown that such interactions can stabilize specific conformations. nih.gov
The following table outlines key insights that can be gained from molecular dynamics simulations of piperidine systems.
| Simulation Output | Information Gained | Relevance to this compound |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Indicates the stability of the molecule's conformation over time. |
| Root Mean Square Fluctuation (RMSF) | Measures the deviation of each atom from its average position. | Highlights flexible regions of the molecule, such as the phenyl group or the Cbz substituent. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Can reveal the nature of solvent interactions and hydrogen bonding. |
| Potential of Mean Force (PMF) | The free energy profile along a specific reaction coordinate. | Can be used to calculate the energy barriers for conformational changes, such as ring inversion. |
Prediction of Stereoselectivity and Reaction Pathways based on Computational Data
Computational chemistry plays a crucial role in predicting the stereochemical outcome of chemical reactions. For the synthesis of substituted piperidines like this compound, computational methods can be used to model transition states and predict which diastereomer is more likely to form.
By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict the stereoselectivity of a reaction. For example, in the reduction of a corresponding piperidinone precursor to form the C4-hydroxyl group, computational models can be used to determine whether the hydride attack is more favorable from the axial or equatorial face of the ring, thus predicting the cis or trans stereochemistry of the resulting alcohol.
Computational studies can also be used to explore different reaction pathways. For reactions involving the N-Cbz group or other parts of the molecule, different mechanisms can be proposed and their feasibility evaluated by calculating the activation energies for each step. This can help in understanding the reaction mechanism and in optimizing reaction conditions to favor the desired product. For instance, computational studies have been used to elucidate the dual reaction pathways of N-phenyltriazolinedione with alcohols, showcasing the power of these methods in understanding complex reactions. rsc.org
The table below summarizes how computational data can be applied to predict reaction outcomes for piperidine synthesis.
| Computational Approach | Predicted Outcome | Application in the Synthesis of this compound |
| Transition State Energy Calculation | The relative activation energies for the formation of different stereoisomers. | Predicts the diastereomeric ratio (cis vs. trans) in reactions creating chiral centers. |
| Reaction Coordinate Analysis | The energy profile along a proposed reaction pathway. | Helps to identify the rate-determining step and potential intermediates in a reaction. |
| Frontier Molecular Orbital (FMO) Theory | The interaction between the HOMO of one reactant and the LUMO of another. | Predicts the regioselectivity and stereoselectivity of cycloaddition or other pericyclic reactions. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of functionalized piperidines often involves harsh reaction conditions, such as high temperatures and pressures, and the use of hazardous reagents. nih.gov Modern synthetic chemistry is increasingly driven by the principles of green chemistry, aiming to develop more environmentally benign, efficient, and sustainable methods.
Future efforts in the synthesis of cis-1-Cbz-2-phenylpiperidin-4-ol and its analogs will likely concentrate on several key areas:
Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in synthesizing other heterocyclic compounds, researchers are exploring catalyst- and solvent-free conditions. For instance, one-pot, three-component condensation reactions performed in water under reflux have proven effective for creating other piperidine (B6355638) derivatives, a strategy that minimizes waste and avoids toxic organic solvents. ajchem-a.com
Use of Green Solvents: Deep Eutectic Solvents (DES), such as those made from choline (B1196258) chloride and glucose or urea, are emerging as biodegradable and non-toxic alternatives to volatile organic compounds for the synthesis of piperidin-4-ones, key precursors to piperidin-4-ols. researchgate.net
Flow Chemistry: Continuous flow reactions offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. A one-pot synthesis of nitrogen-containing heterocycles using microwave irradiation in an aqueous medium has been demonstrated, highlighting a move towards more efficient and automated processes. organic-chemistry.org
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally friendly route to piperidine derivatives. researchgate.net Enzymatic strategies can circumvent the limitations of traditional chemical methods, providing high stereoselectivity under mild conditions. researchgate.net
Novel Catalytic Systems: Research into new transition metal catalysts (e.g., iridium, rhodium, palladium, gold) continues to yield milder and more efficient methods for piperidine synthesis through hydrogenation, reduction, and cyclization reactions. nih.govajchem-a.com For example, a Cp*Ir complex has been shown to be effective in the N-heterocyclization of primary amines with diols to form various cyclic amines. organic-chemistry.org
| Method | Key Features | Potential Advantage for Piperidine Synthesis |
| Catalyst/Solvent-Free Synthesis | Reactions proceed without added catalysts or organic solvents, often using water or neat conditions. | Reduced environmental impact, simplified purification, lower cost. ajchem-a.com |
| Deep Eutectic Solvents (DES) | Use of biodegradable, low-volatility solvent mixtures (e.g., Choline Chloride/Urea). | Environmentally benign, recyclable, can enhance reaction rates. researchgate.net |
| Flow Chemistry | Continuous processing in microreactors or tube reactors. | Improved safety, scalability, and reaction control; suitable for automation. organic-chemistry.org |
| Biocatalysis | Employment of enzymes (e.g., ADHs) to catalyze specific reactions. | High stereoselectivity, mild reaction conditions, green approach. researchgate.net |
| Advanced Metal Catalysis | Use of novel Iridium, Rhodium, Gold, or Palladium complexes. | High efficiency and selectivity under milder conditions than traditional methods. nih.govajchem-a.com |
Advanced Strategies for Absolute and Relative Stereochemical Control
The biological activity of piperidine derivatives is highly dependent on the spatial arrangement of their substituents. researchgate.net Therefore, precise control over both relative (e.g., cis vs. trans) and absolute (R vs. S) stereochemistry is critical. For a molecule like this compound, controlling the stereocenters at C2 and C4 is paramount.
Emerging strategies to achieve this control include:
Asymmetric Hydrogenation: The use of chiral transition metal catalysts, particularly with iridium and rhodium, for the asymmetric hydrogenation of pyridine (B92270) precursors is a powerful tool for establishing stereocenters. nih.govresearchgate.net This method can achieve very high levels of enantioselectivity. researchgate.net
Organocatalysis: Metal-free organocatalysis has become a major pillar of asymmetric synthesis. For piperidines, organocatalytic methods can be employed in various reaction types, including Mannich and Michael reactions, to set stereocenters with high fidelity. nih.gov
Substrate and Reagent Control: Diastereoselective reductions of precursor N-Cbz-2-phenylpiperidin-4-ones are a direct route to the desired cis-alcohol. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl.
Chirality Transfer: Palladium-catalyzed 1,3-chirality transfer reactions have been developed for preparing 2- and 2,6-substituted piperidines from chiral allylic alcohols, demonstrating how stereochemical information can be relayed from a precursor to the final product. ajchem-a.com
Cyclization Strategies: The stereochemical outcome of cyclization reactions can be controlled to produce specific isomers. For instance, diastereoselective reductive cyclization of amino acetals, where the initial stereochemistry is set by a Mannich reaction, retains that stereochemistry in the final piperidine ring. nih.gov Gold-catalyzed annulation and intramolecular radical cyclizations are also being explored for stereocontrolled synthesis. nih.govajchem-a.com
Chemoinformatics and Combinatorial Approaches for Piperidine Library Design
To efficiently explore the therapeutic potential of the piperidine scaffold, modern drug discovery relies on the design and synthesis of large, diverse collections of related molecules known as chemical libraries. nih.govbeilstein-institut.denih.gov Chemoinformatics—the use of computational methods to analyze chemical and biological data—plays a crucial role in this process. nih.govresearchgate.netnih.gov
Future research will increasingly integrate these computational and high-throughput methods:
Virtual Library Generation: Computational tools can enumerate vast "virtual libraries" of potential piperidine derivatives based on a core scaffold like this compound and a set of available building blocks or reaction schemes. mdpi.com These virtual compounds can then be screened in silico for desired properties.
Scaffold-Hopping and Diversity-Oriented Synthesis (DOS): Chemoinformatics can identify novel scaffolds that mimic the shape and pharmacophoric features of known active piperidines. This guides DOS, which aims to create structurally diverse and complex molecules from simple starting materials, thereby exploring new regions of chemical space. mdpi.com
Fragment-Based Library Design: A modular approach, where a core fragment (like a pyrimidine) is elaborated with a collection of 3-D building blocks (including spirocyclic piperidines), allows for the systematic and programmable growth of 2-D fragments into 3-D lead-like compounds. acs.org
Multi-Objective Optimization: Library design is not just about diversity; it's about optimizing multiple parameters simultaneously, such as synthetic feasibility, predicted biological activity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. nih.govresearchgate.net Algorithms can help select a subset of compounds from a virtual library that represents the best trade-off among these competing objectives.
Combinatorial Chemistry: The actual synthesis of the designed libraries is accelerated by combinatorial techniques, which allow for the parallel synthesis of many compounds. beilstein-institut.destanford.edu This can involve split-pool synthesis on solid supports or automated solution-phase synthesis, enabling the rapid generation of hundreds or thousands of piperidine analogs for high-throughput screening. nih.govstanford.edu
| Approach | Description | Application to Piperidine Libraries |
| Virtual Screening | Computational filtering of large compound libraries against a biological target. | Prioritizes which this compound analogs to synthesize, saving time and resources. mdpi.com |
| Diversity-Oriented Synthesis (DOS) | Synthesizes collections of structurally diverse molecules, often with high skeletal complexity. | Generates novel piperidine-based scaffolds beyond simple functionalization of the parent ring. mdpi.com |
| Fragment-Based Design | Uses small molecular fragments as starting points for building larger, more potent lead compounds. | Allows for the systematic elaboration of the piperidine core to optimize interactions with a target protein. acs.org |
| Multi-Objective Optimization | Employs algorithms to select compounds that balance multiple properties (e.g., activity, solubility, low toxicity). | Designs more "drug-like" libraries, increasing the probability of finding viable clinical candidates. nih.govresearchgate.net |
Q & A
Q. How can researchers differentiate between cis and trans isomers when both are present in reaction mixtures?
- Methodological Answer : Use NOESY NMR to detect spatial proximity of protons across the piperidine ring. For example, cis-isomers show cross-peaks between Cbz-protected N-H and axial C2-H protons. Alternatively, derivatize with chiral auxiliaries (e.g., Mosher’s acid) and analyze diastereomer ratios via H NMR .
Notes on Data Interpretation and Contradictions
- Stereochemical Assignments : Conflicting NMR and X-ray data may arise from dynamic conformational averaging. Use low-temperature NMR to "freeze" conformers and clarify assignments .
- Purity vs. Bioactivity : If HPLC indicates high purity but bioactivity is inconsistent, test for trace metal contaminants (e.g., via ICP-MS) from catalysts, which may inhibit biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
